Propargyl ether

描述

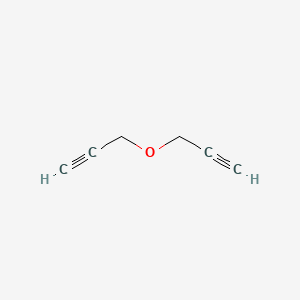

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-prop-2-ynoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCVMSNCBAMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219242 | |

| Record name | 2-Propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-27-3 | |

| Record name | 3,3′-Oxybis[1-propyne] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropargyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dipropargyl Ether and Its Derivatives

Classical Etherification Approaches

Traditional methods for forming ether linkages remain a cornerstone in the synthesis of dipropargyl ether and its derivatives. These approaches typically involve nucleophilic substitution reactions that are well-established in organic chemistry.

Williamson Ether Synthesis in Dithis compound Preparation

The Williamson ether synthesis is a widely used and fundamental organic reaction for preparing both symmetrical and asymmetrical ethers. acs.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide and displacing a leaving group, typically a halide. acs.org

In the specific preparation of dithis compound, the synthesis involves the reaction of a propargyl alcohol-derived alkoxide with a propargyl halide. The reaction is generally carried out by first deprotonating propargyl alcohol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the sodium propargyl alkoxide. This is followed by the addition of a propargyl halide, such as propargyl bromide or propargyl chloride.

The choice of base and solvent is critical for the reaction's success. Stronger bases like NaH are often used in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) to ensure complete formation of the alkoxide. rsc.org Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often in solvents like acetone (B3395972). rsc.org The use of NaH in DMF is often considered a more effective route, leading to higher yields of the desired this compound. rsc.org For instance, studies comparing different base/solvent systems for the propargylation of hydroxyl-containing compounds have shown that the NaH/DMF system can provide yields up to 96%, whereas a K₂CO₃/acetone system might yield between 70-89%. rsc.org

Table 1: Comparison of Base/Solvent Systems in Williamson Ether Synthesis for Propargyl Ethers This table is generated based on comparative data for Williamson etherification of substituted chromene derivatives.

| Procedure | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|

| A | K₂CO₃ | Acetone | 70-89% | rsc.org |

| B | NaH | DMF | 80-96% | rsc.org |

Etherification of Hydroxyaromatic Compounds with Propargyl Halides

A significant class of dithis compound derivatives is synthesized from hydroxyaromatic compounds, such as phenols and bisphenols. This etherification also typically follows the Williamson synthesis pathway, where the phenolic hydroxyl group is first deprotonated to form a more nucleophilic phenoxide ion.

The reaction involves treating the hydroxyaromatic compound with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base. eurekaselect.commdpi.com Common bases include potassium carbonate or sodium hydroxide. mdpi.com For example, the key intermediate benzothiazolyl phenoxymethylalkyne is prepared by condensing a hydroxybenzothiazole derivative with propargyl bromide in DMF with potassium carbonate as the base. mdpi.com

A notable industrial application of this method is the synthesis of bisphenol A bis(this compound). This monomer is prepared by reacting bisphenol A with a propargyl halide. This reaction can be optimized to achieve high yields and purity, making it suitable for producing polymers with high thermal stability.

Catalytic Synthesis Strategies

To overcome some limitations of classical methods, such as harsh reaction conditions or issues with reactant solubility, various catalytic strategies have been developed. These methods often provide higher yields, greater selectivity, and milder reaction conditions.

Phase Transfer Catalysis in Dithis compound Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. csic.es This is particularly useful for Williamson ether synthesis when an inorganic base like NaOH is used in water, while the organic substrate is dissolved in an organic solvent. csic.es

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the nucleophile (e.g., hydroxide or phenoxide ion) from the aqueous phase to the organic phase where the reaction with the propargyl halide occurs. csic.esresearchgate.net This approach avoids the need for expensive, anhydrous polar solvents and strong, hazardous bases like sodium hydride. researchgate.net

In the synthesis of aromatic propargyl ethers, such as bisphenol A bis(this compound), PTC has been shown to be exceptionally effective. By vigorously stirring an aqueous sodium hydroxide solution of the hydroxyaromatic compound with propargyl chloride in the presence of a phase transfer catalyst, the product can be obtained in high yield and purity. csic.es Research has demonstrated that this method can produce yields ranging from 85% to 97% with product purity exceeding 98%, often eliminating the need for further recrystallization. csic.es

Table 2: PTC Synthesis of Bisphenol A Bis(this compound) This table is generated based on data from the patented process.

| Catalyst | Temperature | Duration | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium Bromide | 50°C | 4 hours | 85-97% | >98% | csic.es |

Direct Synthesis from Propargyl Alcohols under Controlled Conditions

Advanced synthetic methods aim to form ethers directly from alcohols, avoiding the use of organohalides and the stoichiometric use of strong bases. One such strategy is the direct acid-catalyzed coupling of propargyl alcohols with other alcohols.

For instance, iron(III) chloride (FeCl₃) has been shown to be an efficient catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including other alcohols, to form new C-O bonds. su.se This method represents a more atom-economical approach to ethers. Similarly, tetrafluoroboric acid (HBF₄) has been used to catalyze the synthesis of propargyl ethers using propargylic alcohols as the propargylating agents. mdpi.com These reactions typically proceed through the formation of a propargylic carbocation intermediate, which is then trapped by the alcohol nucleophile.

Advanced Synthetic Routes

Modern organic synthesis continually seeks more efficient, environmentally friendly, and versatile methodologies. For dithis compound and its derivatives, these advanced routes include microwave-assisted synthesis and one-pot procedures.

Microwave-assisted synthesis has emerged as a valuable tool to accelerate organic reactions. In the context of ether synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. eurekaselect.com For example, propargylic ethers can be prepared from propargyl carbonates and an alcohol in just 30 minutes using microwave irradiation, a process that is catalyst-free but is most effective for carbonates that can form a stabilized carbocationic intermediate. eurekaselect.com

One-pot synthesis procedures are designed to improve efficiency and reduce waste by performing multiple reaction steps in a single reaction vessel without isolating intermediates. tandfonline.com For the synthesis of complex dithis compound derivatives, a sequential one-pot reaction can be employed. For example, an O-propargylation reaction can be followed directly by a 1,3-dipolar cycloaddition to the alkyne moieties, allowing for the rapid construction of complex molecules from simple starting materials like 2-bromohomoallylic alcohols and propargyl bromide. tandfonline.com

Synthesis of Dipropargyl Sugar Derivatives (e.g., from D-Mannose)

The synthesis of dipropargyl sugar derivatives, particularly from D-mannose, presents a valuable pathway to bifunctional molecules with significant applications in polymer science. aip.orgaip.org A common strategy involves a multi-step process starting from the commercially available D-mannose. aip.orgaip.orgresearchgate.net

The initial step is the protection of the hydroxyl groups of D-mannose. This is typically achieved by reacting D-mannose with acetone in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form mannose diacetonide. aip.orgaip.orguobaghdad.edu.iq This protective step is crucial for controlling the regioselectivity of subsequent reactions.

Following the protection, an aldol (B89426) condensation is performed. This involves extending the isopropylidene group at the C-2 position using formaldehyde (B43269) in the presence of a base. aip.orgaip.orguobaghdad.edu.iq This reaction introduces a diol functionality, which is the precursor to the dithis compound moiety. aip.orguobaghdad.edu.iq

The final key step is a Williamson etherification. The newly formed diol is treated with propargyl bromide in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired dithis compound derivative. aip.orgaip.orguobaghdad.edu.iq This reaction proceeds via an SN2 mechanism. aip.org The entire synthetic route is a versatile method for producing dialkynyl sugar compounds. aip.org

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Protection | D-Mannose, Acetone | H₂SO₄ | Mannose diacetonide |

| 2. Aldol Condensation | Mannose diacetonide, Formaldehyde | Base | Diol derivative |

| 3. Williamson Etherification | Diol derivative, Propargyl bromide | NaOH | Dipropargyl sugar derivative |

A similar Williamson etherification approach can be used to synthesize 1-O-propargyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside by reacting the corresponding protected mannofuranose with propargyl bromide. jgpt.co.in

Grignard Reactions for this compound-Containing Monomers

Grignard reagents are powerful tools in organic synthesis and can be employed in the formation of various compounds, including those containing this compound moieties. While direct synthesis of dithis compound itself using Grignard reagents is less common, these reagents are pivotal in reactions involving this compound-containing monomers to create more complex structures.

For instance, iron-catalyzed cross-coupling reactions of propargyl ethers with Grignard reagents have been developed for the synthesis of functionalized allenes. diva-portal.orgnih.gov This method is stereospecific and allows for the preparation of optically active allenes through efficient chirality transfer. diva-portal.org The reaction typically involves treating a this compound with a Grignard reagent in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃). This approach has been successfully applied to synthesize a variety of tri- and tetrasubstituted allenes, including those with fluoroalkyl groups, in good to excellent yields. diva-portal.org

Furthermore, Grignard reagents can react with α-alkynyl cyclic ethers like oxetanes and tetrahydrofurans in the presence of an iron catalyst to produce β- or γ-allenols. diva-portal.org The general mechanism of a Grignard reaction involves the nucleophilic attack of the Grignard reagent on an electrophilic carbon. byjus.com In the context of propargyl systems, this can lead to SN2' reactions, where the Grignard reagent attacks the triple bond, leading to a rearrangement and the formation of an allene (B1206475).

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Grignard reagent | Fe(acac)₃ | Functionalized allene |

| α-Alkynyl oxetane | Grignard reagent | Fe(acac)₃ | β-Allenol |

| α-Alkynyl tetrahydrofuran | Grignard reagent | Fe(acac)₃ | γ-Allenol |

Catalyst-Free Approaches, Including Microwave-Assisted Synthesis

In the pursuit of greener and more efficient synthetic methods, catalyst-free approaches for the synthesis of propargyl ethers have been explored, often accelerated by microwave irradiation. eurekaselect.cominstitut-curie.org One such method involves the direct reaction of propargyl carbonates with alcohols. eurekaselect.com This reaction serves as a straightforward, solvent-free method to produce propargylic ethers. eurekaselect.cominstitut-curie.org The alcohol acts as both the solvent and the reagent, and the reaction is driven to completion in a short time (around 30 minutes) using microwave irradiation. eurekaselect.com This method is particularly effective for propargyl carbonates bearing an aromatic ring, which can stabilize the proposed carbocationic intermediate. eurekaselect.com However, this approach has limitations with hindered alcohols and propargyl carbonates lacking stabilizing aromatic groups. eurekaselect.com

Microwave assistance has also been employed in the domino rearrangement of propargyl vinyl ethers to create multifunctionalized aromatic compounds. csic.es This complex transformation involves a cascade of at least seven distinct reaction events, including a propargyl Claisen rearrangement, a aip.orggoogle.comH shift, and an electrocyclization, ultimately leading to phenolic derivatives. csic.es The use of microwave irradiation significantly accelerates this process. csic.es

Additionally, catalyst-free methods for the synthesis of other ether types, such as diaryl ethers, have been developed using microwave assistance, highlighting a broader trend towards eliminating metal catalysts in ether synthesis. researchgate.net The Williamson ether synthesis, a classic method for preparing ethers, can also be performed under microwave irradiation, often leading to shorter reaction times and improved yields.

| Reactants | Conditions | Product | Key Advantage |

| Propargyl carbonate, Alcohol | Microwave irradiation, Catalyst-free | Propargylic ether | Solvent-free, rapid |

| Propargyl vinyl ether | Microwave irradiation, Catalyst-free | Multifunctionalized aromatic compound | Domino reaction, complexity generation |

Synthesis of Substituted Dithis compound Analogues (e.g., Bisphenol A Dithis compound)

The synthesis of substituted dithis compound analogues, such as Bisphenol A dithis compound, is of significant interest for the development of high-performance polymers and resins. google.comrsc.orggoogle.com A common and efficient method for preparing these compounds is through a phase-transfer catalyzed Williamson etherification. google.comgoogle.com

In a typical synthesis of Bisphenol A dithis compound, Bisphenol A is reacted with a propargyl halide, such as propargyl bromide or propargyl chloride, in a biphasic system. google.comrsc.orggoogle.com The reaction is carried out in the presence of a base, like sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst, such as tetrabutylammonium bromide. google.comrsc.orggoogle.com The phase-transfer catalyst facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the propargyl halide. This method offers high yields (often exceeding 90%) and high purity of the final product, sometimes eliminating the need for recrystallization. google.comgoogle.com

The reaction conditions, such as temperature and reaction time, can be optimized to maximize yield and purity. For example, stirring the reaction mixture at room temperature for an extended period or at a moderately elevated temperature (e.g., 50°C) for a shorter duration can lead to excellent results. google.comgoogle.com

| Starting Material | Reagents | Catalyst | Product |

| Bisphenol A | Propargyl bromide/chloride, Sodium/Potassium hydroxide | Tetrabutylammonium bromide | Bisphenol A dithis compound |

This methodology is not limited to Bisphenol A and can be applied to a variety of other dihydric phenols to produce a range of dithis compound monomers for polymer synthesis. researchgate.net

Homopolymerization and Copolymerization Pathways

Dithis compound can undergo both homopolymerization and copolymerization, leading to the formation of polymeric materials. In homopolymerization, the alkyne groups of DPE react with each other, often under thermal conditions, to form crosslinked networks researchgate.netd-nb.info. This process is frequently preceded by rearrangements, such as the Claisen rearrangement, which generates reactive chromene moieties that subsequently polymerize researchgate.netd-nb.info.

Copolymerization pathways involving dithis compound are particularly significant for tailoring material properties. DPE has been widely studied in copolymerization with bismaleimide (B1667444) (BMI) resins, such as 4,4′-bismaleimidodiphenylmethane (BMDPM) researchgate.net. In such systems, the thermopolymerization involves complex interactions, including initial chromene and Claisen rearrangements of the this compound, followed by copolymerization and autopolymerization between the double bonds of the chromenes and/or maleimide (B117702) rings researchgate.net. A simultaneous Diels-Alder reaction can also occur between the acetylenic bonds of DPE and the double bonds of maleimide rings, contributing to the crosslinking researchgate.net. The incorporation of DPE derivatives, such as silicon-containing dipropargyl ethers (SDE), into resins has been shown to improve thermal stability and ablative resistance researchgate.net.

Another notable copolymerization involves silicon-containing poly(diethynylbenzene-dithis compound of bisphenol A)s, where acetylene (B1199291) groups undergo thermal crosslinking reactions, forming stable three-dimensional networks researchgate.netmdpi.com. These copolymers often exhibit high thermal stability and enhanced mechanical properties researchgate.netmdpi.com.

Cyclopolymerization Mechanisms of Dipropargyl Ethers

Cyclopolymerization is a specific type of chain polymerization where bifunctional monomers undergo an alternating process of intramolecular cyclization and intermolecular addition, resulting in soluble linear polymers containing in-chain cyclic structures kyoto-u.ac.jp. Dipropargyl ethers are known to participate in cyclopolymerization, often catalyzed by transition metals dntb.gov.uaresearchgate.netkast.or.kr.

The key to successful cyclopolymerization, particularly for vinyl-type cyclopolymerization, lies in bringing the two reactive functional groups of a bifunctional monomer into close proximity to facilitate effective intramolecular cyclization kyoto-u.ac.jp. This suppresses intermolecular propagation of individual alkene units, which could otherwise lead to branched polymers or insoluble gels kyoto-u.ac.jp. For dipropargyl ethers, this mechanism can lead to the formation of polymers with unique in-chain cyclic units, which may exhibit specific functions, such as cation recognition, akin to polymeric pseudo-crown ethers kyoto-u.ac.jpcore.ac.uk. For instance, studies have explored the cyclopolymerization of diethyl dipropargylmalonate, a related dipropargyl monomer, using catalysts like (NBD)PdCl2, leading to conjugated cyclopolymer backbones with six-membered ring moieties researchgate.net.

Tandem Isomerization/Cationic Polymerization to Crosslinked Networks

Propargyl ethers, including dithis compound, can undergo a novel tandem isomerization/cationic polymerization pathway to form crosslinked networks tandfonline.com. Unlike typical allyl ethers, which often yield linear polymers in cationic polymerization, propargyl ethers first isomerize to allene ethers tandfonline.com. In these allene ether intermediates, both double bonds become reactive and participate in the subsequent cationic polymerization tandfonline.com. This dual participation of the double bonds in the allene ether leads to the formation of highly crosslinked networks tandfonline.com.

The mechanism typically involves an initial isomerization step, which is often catalyzed by transition metals, followed by the spontaneous cationic polymerization of the resulting enol ethers or allene ethers tandfonline.com. This process is particularly effective for generating high molecular weight polymers with crosslinked structures, offering a distinct route for polymer synthesis compared to other polymerization methods tandfonline.com.

Thermopolymerization and Cross-linking Reactions

Thermopolymerization and cross-linking are critical processes for dithis compound, especially in the context of developing high-performance thermosetting resins. When heated, dithis compound and its derivatives undergo complex reactions that lead to the formation of highly crosslinked, three-dimensional networks researchgate.netresearchgate.netrsc.orgrsc.org. These thermal curing reactions are fundamental to achieving materials with enhanced thermal stability, mechanical properties, and ablative resistance researchgate.netresearchgate.netrsc.org.

The curing behavior of dithis compound-based resins is influenced by various factors, including the specific structure of the monomer, the presence of modifiers or catalysts, and the curing temperature profile researchgate.netresearchgate.netmdpi.comrsc.org. For instance, silicon-containing dipropargyl ethers (SDE) are a class of thermosetting resins known for their high thermal stability, with 5% mass loss temperatures exceeding 410 °C and char yields over 68% at 800 °C in nitrogen researchgate.net. Blending DPE with other monomers, such as bismaleimides, can further optimize the thermal and mechanical properties of the resulting composites researchgate.netresearchgate.net. The crosslinking density and glass transition temperature (Tg) of the cured materials are significantly impacted by the extent of these thermal reactions, with higher crosslink densities generally leading to increased Tg values and improved thermal performance researchgate.netrsc.orgdiva-portal.org.

Chromene Rearrangement and Claisen Rearrangement in Curing

A key initial step in the thermopolymerization and curing of aryl propargyl ethers, including dithis compound, is the thermal sigmatropic Claisen rearrangement researchgate.netd-nb.inforesearchgate.netrsc.orgncsu.eduacs.orgzendy.ionih.govwikipedia.org. This intramolecular rearrangement transforms the this compound moiety into a 2H-chromene (also known as 2H-1-benzopyran) researchgate.netd-nb.inforesearchgate.netrsc.orgncsu.eduacs.orgnih.gov. The 2H-chromene intermediate contains a reactive double bond, which subsequently undergoes thermal polymerization, contributing significantly to the crosslinking of the material d-nb.inforsc.orgncsu.eduacs.org.

The Claisen rearrangement is an exothermic, concerted pericyclic reaction that proceeds through a highly ordered cyclic transition state and is intramolecular wikipedia.org. For propargyl ethers, this rearrangement typically occurs upon heating, often in the range of 170-190 °C, leading to the formation of 2H-chromene moieties d-nb.info. Following this rearrangement, the chromene units can participate in further polymerization reactions, including homopolymerization and copolymerization with other reactive groups present in the system, such as maleimide rings in bismaleimide blends researchgate.netresearchgate.net. This sequence of rearrangement followed by polymerization is crucial for the formation of the robust, crosslinked thermoset networks observed in DPE-based resins d-nb.inforsc.org.

Thiol-Yne Photopolymerizations

Thiol-yne photopolymerizations represent a powerful "click chemistry" approach for forming highly crosslinked polymer networks under mild conditions, often initiated by UV light rsc.orgacs.orgresearchgate.netnih.gov. This radical-mediated step-growth polymerization mechanism is analogous to thiol-ene reactions, but with a key difference: each alkyne functional group in dithis compound is capable of reacting consecutively with two thiol functional groups rsc.orgacs.orgnih.gov. This dual reactivity of the alkyne allows for the formation of a 1,2-dithioether structure after complete reaction, effectively making each alkyne difunctional in the step-growth polymerization rsc.orgacs.orgnih.gov.

The reaction proceeds efficiently under ambient conditions, including humidity and atmospheric oxygen, leading to high conversions and the facile fabrication of high-performance crosslinked polymer networks and films rsc.org. Photoinitiators, such as Type II photoinitiators like benzophenone (B1666685) derivatives, absorb UV light to generate thiyl radicals, which then initiate the addition process rsc.org.

Reaction Kinetics and Network Formation

The mechanism of thiol-yne photopolymerization involves the sequential propagation of a thiyl radical acs.orgnih.gov. Initially, a thiyl radical adds to an alkyne, forming a carbon-centered radical acs.orgnih.gov. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and producing a vinyl sulfide (B99878) intermediate acs.orgnih.gov. Unlike the thioether formed in thiol-ene reactions, this vinyl sulfide is highly reactive and can undergo further addition of a second thiyl radical rsc.orgacs.orgnih.gov.

Thiol-yne polymerizations are known to produce homogeneous networks with high cross-link densities acs.orgnih.gov. They exhibit a delayed gel-point and maintain network homogeneity, similar to thiol-ene polymerizations, despite forming highly cross-linked structures acs.orgnih.gov. The relative reactivities of various yne moieties with an alkyl thiol have been studied, with 1-octyne (B150090) exhibiting higher reactivity than propargyl acetate, followed by methyl this compound, and then 2-octyne (B165417) rsc.org. This understanding of reaction kinetics and network formation allows for the design of materials with tailorable properties, including glass transition temperature and modulus, by controlling monomer ratios and reaction conditions acs.orgresearchgate.netnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Dithis compound | 23349 |

| Thiol (generic) | N/A |

| 1-Mercaptoadamantane | 99730 |

| 2,4-Dimethylbenzenethiol | 83617 |

| 4,4'-Bismaleimidodiphenylmethane | 79250 |

| 2H-Chromene | 9210 |

| Allene | 11005 |

| Vinyl Sulfide (generic) | N/A |

| Propargyl bromide | 11036 |

| Methyl this compound | 120538 |

| 1-Octyne | 7646 |

| 2-Octyne | 120556 |

| Propargyl acetate | 13627 |

| Bisphenol A | 6609 |

| Acetone | 177 |

| Formaldehyde | 712 |

| D-Mannose | 18950 |

| Diethyl malonate | 8031 |

| Benzophenone | 3102 |

| Tri(ethylene glycol) | 17409 |

| Benzyl azide (B81097) | 65983 |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | 6848030 |

Note on "Thiol (generic)" and "Vinyl Sulfide (generic)": These terms refer to classes of compounds rather than a single, specific chemical entity, hence "N/A" for their PubChem CIDs. Specific examples of thiols and their CIDs are provided where mentioned in the text. For "Allene", the parent compound's CID is provided. For "2H-Chromene", the CID for the basic chromene structure is provided.## Chemical Transformations and Reaction Mechanisms of Dithis compound

Dithis compound (DPE) is a bifunctional organic compound characterized by two terminal alkyne groups linked by an ether linkage fishersci.canih.govsigmaaldrich.comuni.lufishersci.com. Its unique structure, featuring highly reactive carbon-carbon triple bonds, makes it a versatile building block in polymer science and organic synthesis, participating in a wide array of chemical transformations and reaction mechanisms aip.org. These reactions often lead to the formation of crosslinked networks with enhanced thermal and mechanical properties.

Chemical Transformations and Reaction Mechanisms of Dipropargyl Ether

Polymerization Mechanisms

Homopolymerization and Copolymerization Pathways

Dipropargyl ether can undergo both homopolymerization and copolymerization, leading to the formation of polymeric materials. In homopolymerization, the alkyne groups of DPE react with each other, often under thermal conditions, to form crosslinked networks researchgate.netd-nb.info. This process is frequently preceded by rearrangements, such as the Claisen rearrangement, which generates reactive chromene moieties that subsequently polymerize researchgate.netd-nb.info.

Copolymerization pathways involving dithis compound are particularly significant for tailoring material properties. DPE has been widely studied in copolymerization with bismaleimide (B1667444) (BMI) resins, such as 4,4′-bismaleimidodiphenylmethane (BMDPM) researchgate.net. In such systems, the thermopolymerization involves complex interactions, including initial chromene and Claisen rearrangements of the this compound, followed by copolymerization and autopolymerization between the double bonds of the chromenes and/or maleimide (B117702) rings researchgate.net. A simultaneous Diels-Alder reaction can also occur between the acetylenic bonds of DPE and the double bonds of maleimide rings, contributing to the crosslinking researchgate.net. The incorporation of DPE derivatives, such as silicon-containing dipropargyl ethers (SDE), into resins has been shown to improve thermal stability and ablative resistance researchgate.net.

Another notable copolymerization involves silicon-containing poly(diethynylbenzene-dithis compound of bisphenol A)s, where acetylene (B1199291) groups undergo thermal crosslinking reactions, forming stable three-dimensional networks researchgate.netmdpi.com. These copolymers often exhibit high thermal stability and enhanced mechanical properties researchgate.netmdpi.com.

Cyclopolymerization Mechanisms of Dipropargyl Ethers

Cyclopolymerization is a specific type of chain polymerization where bifunctional monomers undergo an alternating process of intramolecular cyclization and intermolecular addition, resulting in soluble linear polymers containing in-chain cyclic structures kyoto-u.ac.jp. Dipropargyl ethers are known to participate in cyclopolymerization, often catalyzed by transition metals dntb.gov.uaresearchgate.netkast.or.kr.

The key for selective vinyl-type cyclopolymerization is to bring the two reactive functional groups of a bifunctional monomer into close proximity for effective intramolecular cyclization kyoto-u.ac.jp. This suppresses intermolecular propagation of individual alkene units, which could otherwise lead to branched polymers or insoluble gels kyoto-u.ac.jp. For dipropargyl ethers, this mechanism can lead to the formation of polymers with unique in-chain cyclic units, which may exhibit specific functions, such as cation recognition, akin to polymeric pseudo-crown ethers kyoto-u.ac.jpcore.ac.uk. For instance, studies have explored the cyclopolymerization of diethyl dipropargylmalonate, a related dipropargyl monomer, using catalysts like (NBD)PdCl2, leading to conjugated cyclopolymer backbones with six-membered ring moieties researchgate.net.

Tandem Isomerization/Cationic Polymerization to Crosslinked Networks

Propargyl ethers, including dithis compound, can undergo a novel tandem isomerization/cationic polymerization pathway to form crosslinked networks tandfonline.com. Unlike typical allyl ethers, which often yield linear polymers in cationic polymerization, propargyl ethers first isomerize to allene (B1206475) ethers tandfonline.com. In these allene ether intermediates, both double bonds become reactive and participate in the subsequent cationic polymerization tandfonline.com. This dual participation of the double bonds in the allene ether leads to the formation of highly crosslinked networks tandfonline.com.

The mechanism typically involves an initial isomerization step, which is often catalyzed by transition metals, followed by the spontaneous cationic polymerization of the resulting enol ethers or allene ethers tandfonline.com. This process is particularly effective for generating high molecular weight polymers with crosslinked structures, offering a distinct route for polymer synthesis compared to other polymerization methods tandfonline.com.

Thermopolymerization and Cross-linking Reactions

Thermopolymerization and cross-linking are critical processes for dithis compound, especially in the context of developing high-performance thermosetting resins. When heated, dithis compound and its derivatives undergo complex reactions that lead to the formation of highly crosslinked, three-dimensional networks researchgate.netresearchgate.netrsc.orgrsc.org. These thermal curing reactions are fundamental to achieving materials with enhanced thermal stability, mechanical properties, and ablative resistance researchgate.netresearchgate.netrsc.org.

The curing behavior of dithis compound-based resins is influenced by various factors, including the specific structure of the monomer, the presence of modifiers or catalysts, and the curing temperature profile researchgate.netresearchgate.netmdpi.comrsc.org. For instance, silicon-containing dipropargyl ethers (SDE) are a class of thermosetting resins known for their high thermal stability, with 5% mass loss temperatures exceeding 410 °C and char yields over 68% at 800 °C in nitrogen researchgate.net. Blending DPE with other monomers, such as bismaleimides, can further optimize the thermal and mechanical properties of the resulting composites researchgate.netresearchgate.net. The crosslinking density and glass transition temperature (Tg) of the cured materials are significantly impacted by the extent of these thermal reactions, with higher crosslink densities generally leading to increased Tg values and improved thermal performance researchgate.netrsc.orgdiva-portal.org.

Chromene Rearrangement and Claisen Rearrangement in Curing

A key initial step in the thermopolymerization and curing of aryl propargyl ethers, including dithis compound, is the thermal sigmatropic Claisen rearrangement researchgate.netd-nb.inforesearchgate.netrsc.orgncsu.eduacs.orgzendy.ionih.govwikipedia.org. This intramolecular rearrangement transforms the this compound moiety into a 2H-chromene (also known as 2H-1-benzopyran) researchgate.netd-nb.inforesearchgate.netrsc.orgncsu.eduacs.orgnih.gov. The 2H-chromene intermediate contains a reactive double bond, which subsequently undergoes thermal polymerization, contributing significantly to the crosslinking of the material d-nb.inforsc.orgncsu.eduacs.org.

The Claisen rearrangement is an exothermic, concerted pericyclic reaction that proceeds through a highly ordered cyclic transition state and is intramolecular wikipedia.org. For propargyl ethers, this rearrangement typically occurs upon heating, often in the range of 170-190 °C, leading to the formation of 2H-chromene moieties d-nb.info. Following this rearrangement, the chromene units can participate in further polymerization reactions, including homopolymerization and copolymerization with other reactive groups present in the system, such as maleimide rings in bismaleimide blends researchgate.netresearchgate.net. This sequence of rearrangement followed by polymerization is crucial for the formation of the robust, crosslinked thermoset networks observed in DPE-based resins d-nb.inforsc.org.

Thiol-Yne Photopolymerizations

Thiol-yne photopolymerizations represent a powerful "click chemistry" approach for forming highly crosslinked polymer networks under mild conditions, often initiated by UV light rsc.orgacs.orgresearchgate.netnih.gov. This radical-mediated step-growth polymerization mechanism is analogous to thiol-ene reactions, but with a key difference: each alkyne functional group in dithis compound is capable of reacting consecutively with two thiol functional groups rsc.orgacs.orgnih.gov. This dual reactivity of the alkyne allows for the formation of a 1,2-dithioether structure after complete reaction, effectively making each alkyne difunctional in the step-growth polymerization rsc.orgacs.orgnih.gov.

The reaction proceeds efficiently under ambient conditions, including humidity and atmospheric oxygen, leading to high conversions and the facile fabrication of high-performance crosslinked polymer networks and films rsc.org. Photoinitiators, such as Type II photoinitiators like benzophenone (B1666685) derivatives, absorb UV light to generate thiyl radicals, which then initiate the addition process rsc.org.

Reaction Kinetics and Network Formation

The mechanism of thiol-yne photopolymerization involves the sequential propagation of a thiyl radical acs.orgnih.gov. Initially, a thiyl radical adds to an alkyne, forming a carbon-centered radical acs.orgnih.gov. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and producing a vinyl sulfide (B99878) intermediate acs.orgnih.gov. Unlike the thioether formed in thiol-ene reactions, this vinyl sulfide is highly reactive and can undergo further addition of a second thiyl radical rsc.orgacs.orgnih.gov.

Thiol-yne polymerizations are known to produce homogeneous networks with high cross-link densities acs.orgnih.gov. They exhibit a delayed gel-point and maintain network homogeneity, similar to thiol-ene polymerizations, despite forming highly cross-linked structures acs.orgnih.gov. The relative reactivities of various yne moieties with an alkyl thiol have been studied, with 1-octyne (B150090) exhibiting higher reactivity than propargyl acetate, followed by methyl this compound, and then 2-octyne (B165417) rsc.org. This understanding of reaction kinetics and network formation allows for the design of materials with tailorable properties, including glass transition temperature and modulus, by controlling monomer ratios and reaction conditions acs.orgresearchgate.netnih.gov.

Catalytic Reactions and Interactions with Transition Metals

The alkyne functionalities in dithis compound make it a versatile substrate for reactions catalyzed by transition metals, which can activate the triple bonds or facilitate rearrangements and cyclizations.

Catalytic systems play a crucial role in controlling the curing reactions of dithis compound-containing resins, particularly in reducing the required reaction temperatures and times. Transition metal acetylacetonates, such as copper(II) acetylacetonate (B107027) (Cu(acac)2), have been identified as effective catalysts for the curing of dithis compound and its blends. For instance, in an equimolar blend of bisphenol A dithis compound and cyanate (B1221674) ester, the addition of catalysts significantly reduces the curing temperature mdpi.comresearchgate.net. Copper acetylacetonate, even at a mass fraction of 0.3%, has been shown to significantly lower the curing temperature of bisphenol AF-type dicyanate ester to below 473 K (200 °C) mdpi.comresearchgate.net. Similar reductions in curing temperature were observed when bisphenol A dithis compound was pre-polymerized and blended with bisphenol A-type dicyanate ester and bisphenol E-type dicyanate ester under the same catalytic conditions mdpi.comresearchgate.net.

Other transition metal acetylacetonates, including manganese(II) acetylacetonate (Mn(acac)2) and chromium(III) acetylacetonate (Cr(acac)3), along with dibutyltin (B87310) dilaurate (DBDTL), have also demonstrated the ability to reduce the curing temperature of bisphenol AF-type dicyanate ester mdpi.com. The presence of catalytic amounts of copper salts is effective in modifying the thermal behavior of these curing reactions researchgate.net. The amount of catalyst typically ranges from 0.05 to 5 mole percent, with 0.05 to 0.5 mole percent being preferred google.com. These catalytic systems enable the curing of resins at temperatures below 200 °C, which is beneficial for processing, and contribute to desirable properties such as low moisture sensitivity, low dielectric constant, and high glass transition temperature in the cured resins google.com.

The curing of dithis compound-modified cyanate ester resin systems can lead to the formation of an interpenetrating network structure due to the distinct curing mechanisms of bisphenol A dithis compound and cyanate ester, which can enhance the mechanical properties of the blended resin mdpi.com.

Lewis acids play a significant role in activating this compound derivatives, often by facilitating the formation of reactive intermediates such as propargylic carbocations. These carbocations can be readily generated from propargyl alcohol, ethers, and esters in the presence of Lewis acids researchgate.net.

Lewis acids also catalyze various cascade reactions and cycloadditions involving propargyl ethers. For example, Lewis acid-catalyzed [2+2] cycloaddition reactions of ynamides with propargyl silyl (B83357) ethers have been developed for the synthesis of alkylidenecyclobutenones rsc.orgrsc.org. In these reactions, Lewis acids like zinc bromide (ZnBr2) and boron trifluoride diethyl etherate (BF3·OEt2) have been employed, with BF3·OEt2 showing improved yields rsc.org. The activation of π-bonds in diynyl esters by both soft and hard Lewis acids has also been investigated, influencing cyclization pathways researchgate.net. Lewis acids can induce charge redistribution in cyclic ethers, forming oxonium ylide intermediates that activate the C–O bond and promote nucleophilic attack for ring opening mdpi.com.

Mechanistic studies provide insights into how transition metals facilitate transformations of dithis compound and related propargylic compounds. In the context of curing reactions, the this compound group can undergo a Claisen rearrangement, typically initiated by heat, to form a chromene ring, followed by free radical homopolymerization of the chromene mdpi.comresearchgate.net. This rearrangement contributes to the complex network formation in blended resins.

Transition metals can also direct specific rearrangements. For instance, in the Rh(I)-catalyzed transformation of propargyl vinyl ethers into (E,Z)-dienals, the reaction proceeds via a "cyclization-mediated" mechanism initiated by Rh(I) coordination at the alkyne acs.org. Alternatively, in Au(I)-catalyzed propargyl Claisen and allenyl vinyl ether rearrangements, the gold(I) catalyst, often considered an alkynophilic Lewis acid, coordinates with the oxygen atom, directing the Claisen rearrangement through an oxonia pathway acs.org.

Metal-catalyzed cascade reactions of propargylic esters and phosphates often involve π-acidic metals, such as gold and platinum salts, which activate the triple bond for initial 1,2- or 1,3-acyloxy and phosphatyloxy migration processes nih.gov. These migrations generate reactive intermediates that can undergo further cascade reactions to yield diverse structures nih.gov. For example, copper-catalyzed synthesis of heterocycles from propargylic phosphates involves a 1,3-phosphatyloxy migration to produce an allene intermediate nih.gov. Mechanistic studies on enantioconvergent Negishi cross-coupling of propargylic bromides with arylzinc reagents have revealed the formation of propargyl radicals through an inner-sphere electron transfer reaction with a Ni(I) complex acs.orgua.es.

Another example includes copper-catalyzed coupling of α-substituted-α-diazoesters with terminal alkynes to form substituted allenoates, where the mechanism suggests that an adventitious base catalyzes the isomerization to the allenoate product nih.gov.

Applications of Dipropargyl Ether in Polymer Science and Engineering

Monomer for High-Performance Polymer Synthesis

Dipropargyl ether and its derivatives serve as fundamental building blocks for high-performance polymers due to their terminal propargyl groups, which can undergo thermal polymerization to form highly cross-linked, stable networks. This reactivity, combined with the structural variations possible in the ether's backbone, allows for the creation of polymers with tailored properties.

Poly(dithis compound) Resins and Their Derivatives

The thermal polymerization of dithis compound monomers, often via a researchgate.netresearchgate.net-sigmatropic rearrangement to form chromene structures that subsequently cross-link, results in poly(dithis compound) resins. rsc.org These thermosetting polymers are noted for their exceptional thermal stability and mechanical properties. rsc.orgrsc.org

Research into bio-based this compound monomers, such as those derived from resveratrol (B1683913), demonstrates the potential for creating high-performance polymers from sustainable sources. acs.org These bio-based resins exhibit outstanding thermal stability, with high char yields and glass transition temperatures (Tg), making them potential alternatives to petroleum-based polymers in demanding applications. acs.orgresearchgate.net For instance, this compound networks derived from resveratrol show impressive thermal characteristics, with char yields at 1000 °C under nitrogen ranging from 54% to 66% and glass transition temperatures between 384 °C and 389 °C. acs.org

A this compound-functionalized poly(m-phenylene) (PE-PMP) has been developed, which, after thermal cross-linking, forms a network with high thermal stability, evidenced by a 5% weight loss temperature (Td5) of 471 °C and a char yield of 67% at 1000 °C. rsc.orgrsc.org This cured polymer also displays a high glass transition temperature near 330 °C and maintains a storage modulus exceeding 4.0 GPa even at temperatures up to 300 °C. rsc.org

Boron-containing polymers have also been synthesized using dithis compound of bisphenol A. rsc.org These materials exhibit outstanding thermo-oxidative stability. In a nitrogen atmosphere, the thermoset showed a Td5 of 416 °C and a char yield of 74.0% at 800 °C. rsc.org In air, the Td5 was 362 °C with a char yield of 56.7% at 800 °C, indicating excellent resistance to oxidation at high temperatures. rsc.org

Table 1: Thermal Properties of Various Poly(dithis compound) Based Resins

| Resin Type | Td5 (°C) | Char Yield (%) | Glass Transition Temp. (Tg) (°C) | Source |

|---|---|---|---|---|

| Resveratrol-Based Network 1 | - | 66 (at 1000°C, N₂) | 389 | acs.org |

| Resveratrol-Based Network 2 | - | 64 (at 1000°C, N₂) | 384 | acs.org |

| This compound-Functionalized Poly(m-phenylene) | 471 (N₂) | 67 (at 1000°C, N₂) | ~330 | rsc.orgrsc.org |

| Boron-Containing Dithis compound of Bisphenol A | 416 (N₂) | 74 (at 800°C, N₂) | - | rsc.org |

Development of Thermosetting Resins

The terminal propargyl groups in dithis compound are key to the development of thermosetting resins. These groups can undergo thermal polymerization without releasing volatile byproducts, which is highly advantageous for creating void-free composite materials. researchgate.net this compound monomers are recognized for their ability to generate polymer networks with glass transition temperatures often exceeding 300 °C, while maintaining processability comparable to standard epoxy resins. rsc.org

Thermosets derived from biosynthetic sources like resveratrol and other hydroxycinnamic acids have been extensively studied. acs.orgrsc.org These materials are often highly processable, existing as low-melting solids or even room-temperature liquids, which provides a wide processing window before curing. acs.org For example, three this compound thermosetting resins prepared from resveratrol derivatives showed high degrees of cure (97–99%) and broad processing windows. acs.org

The curing process typically involves the thermal rearrangement of the propargyl group to a chromene ring, which then polymerizes to form the final cross-linked network. rsc.org This reaction can be catalyzed to lower the curing temperature. For instance, the presence of copper salts in a bisthis compound-bismaleimide blend was found to decrease the curing onset temperature by approximately 15°C. researchgate.net A self-curing monomer containing both this compound and phthalonitrile (B49051) groups was found to have a low melt viscosity of 223 mPa·s at 120°C, making it suitable for resin transfer molding (RTM) techniques. deepdyve.com

Modification and Toughening of Polymer Systems

Dithis compound and its analogues are frequently used as reactive modifiers to enhance the properties of existing high-performance polymer systems, such as bismaleimide (B1667444) and silicon-containing arylacetylene resins. Their incorporation can improve processability, thermal stability, and mechanical toughness.

Modification of Bismaleimide Resins with Dithis compound Analogues

Bismaleimide (BMI) resins are known for their high thermal stability but are often brittle and can be difficult to process. The addition of dithis compound analogues, such as dithis compound of bisphenol A (DPBPA), has been shown to be an effective strategy to address these shortcomings. researchgate.net

The thermal stability of BMI resins can also be enhanced through this modification. Adding alkynyl-terminated modifiers to a bismaleimide system can increase the 5% weight loss temperature to 443°C and the residual yield at 800°C to 46.7%. researchgate.netresearchgate.net

Table 2: Effect of Dithis compound Analogue Modification on Bismaleimide (BD) Resin Properties

| Property | Unmodified BD Resin | DPEDPE-Modified BD Resin | Improvement | Source |

|---|---|---|---|---|

| Impact Strength | - | 19.6 kJ/m² | Up to 65% increase | researchgate.net |

| Tensile Strength | - | 73.7 MPa | Decreases with modifier content | researchgate.net |

| Glass Transition Temp. (Tg) | - | >380°C | Increases | researchgate.netresearchgate.net |

| 5% Weight Loss Temp. (Td5) | - | 443°C | Increases | researchgate.netresearchgate.net |

DPEDPE: 4,4´-dipropargyloxydiphenyl ether, a dithis compound analogue.

Integration into Silicon-Containing Arylacetylene Resins

Poly(silicon-containing arylacetylene) (PSA) resins are another class of high-performance thermosets known for high thermal stability and ablative resistance, but they can suffer from poor mechanical properties. ecust.edu.cnecust.edu.cn The integration of dithis compound derivatives, such as dithis compound of bisphenol A (DPBPA) and 4,4'-diproparyloxy bisphenol fluorene (B118485) (DPO-BPF), has been shown to significantly improve their mechanical performance. ecust.edu.cnecust.edu.cnresearchgate.net

When PSA resin is modified with aryl dipropargyl ethers, the flexural and impact strengths of the resulting material are substantially increased. ecust.edu.cnecust.edu.cn For instance, a PSA resin modified with 20% DPO-BPE (4,4'-diproparyloxy biphenyl (B1667301) ether) exhibited a flexural strength of 51.6 MPa and an impact strength of 5.2 kJ/m², representing increases of 137% and 136%, respectively, compared to the pure PSA resin. ecust.edu.cn

The copolymerization of dithis compound of bisphenol A (DPEBA) with 1,3-diethynylbenzene (B158350) (m-DEB) to create silicon-containing copolymers (PSAPEs) also yields materials with enhanced properties. tandfonline.comresearchgate.net The incorporation of DPEBA improves the meltability of the resin. tandfonline.comresearchgate.net Composites made from T300 carbon cloth and a PSAPE resin containing 70% DPEBA showed a flexural strength of 374 MPa at room temperature, with over 88% retention of this strength at 300°C. tandfonline.comresearchgate.net

Table 3: Mechanical Properties of Pure and Dithis compound-Modified Silicon-Containing Arylacetylene (PSA) Resins

| Resin System | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Source |

|---|---|---|---|

| Pure PSA Resin | 21.8 | 2.2 | ecust.edu.cn |

| PSA + 20% DPO-BPE | 51.6 | 5.2 | ecust.edu.cn |

| T300/PSA Composite | 275 | - | researchgate.net |

| T300/PSAPE-70 Composite | 374 | - | tandfonline.comresearchgate.net |

DPO-BPE: 4,4'-diproparyloxy biphenyl ether; PSAPE-70: Copolymer with 70% DPEBA.

Impact on Polymer Processability and Curing Behavior

The incorporation of dithis compound and its analogues generally improves the processability of high-performance thermosetting resins by lowering their viscosity and widening the processing window. researchgate.netresearchgate.nettandfonline.comresearchgate.net This enhanced processability is crucial for manufacturing complex composite parts using techniques like resin transfer molding. researchgate.netdeepdyve.com For example, the addition of propargyloxy-terminated compounds improves the processability of bismaleimide resins. researchgate.net Similarly, increasing the content of dithis compound of bisphenol A (DPEBA) in silicon-containing arylacetylene copolymers improves their meltability. tandfonline.comresearchgate.net

However, the addition of dithis compound can also affect the curing behavior. In many cases, the curing temperature of the modified resin system increases. researchgate.netecust.edu.cnecust.edu.cntandfonline.comresearchgate.net For example, the curing temperature of bismaleimide resin increases with a higher content of the alkynyl-terminated modifier. researchgate.netresearchgate.net Likewise, for silicon-containing arylacetylene resins, the addition of aryl dipropargyl ethers leads to an increase in the peak curing temperature. ecust.edu.cnecust.edu.cn Despite this, the onset temperature for curing often shows little change. ecust.edu.cnecust.edu.cn The thermal cross-linking of this compound units, which typically begins around 212°C with a peak at approximately 268°C, is the primary curing reaction. rsc.org

Design of Advanced Polymer Architectures

The unique chemical nature of dithis compound allows for the precise design of complex polymer structures. These architectures often lead to materials with tailored thermal, mechanical, and processing properties.

The incorporation of dithis compound units into block copolymers has been a successful strategy to enhance the processability and mechanical properties of high-performance polymers. For instance, block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether) have been synthesized, demonstrating improved characteristics over their homopolymer counterparts. mdpi.comnih.gov

The introduction of flexible dithis compound segments into rigid polymer backbones, such as poly(silylene arylacetylene) (PSA), can improve processability by widening the processing window and reducing costs without significantly compromising thermal stability. mdpi.com In one study, ABA-type block copolymers were synthesized where the 'A' block was poly(silylene diethynylbenzene) and the 'B' block was either poly(silylene dipropargyloxy diphenyl propane) or poly(silylene dipropargyloxy diphenyl ether). nih.gov These copolymers exhibited good processability with processing windows wider than 58 °C and enhanced mechanical properties. mdpi.comnih.gov For example, the flexural strength of a cured ABA-A copolymer reached 40.2 MPa. mdpi.comnih.gov The thermal stability remained high, with 5% weight loss temperatures (Td5) in a nitrogen atmosphere all above 560 °C. mdpi.comnih.gov

The improved mechanical properties, including increased flexural strength and modulus, are attributed to the introduction of the polar dithis compound units, which increases the intermolecular forces between the polymer chains. mdpi.com However, the introduction of these flexible units can lead to a decrease in the crystallinity of the polymers. mdpi.com

Table 1: Mechanical Properties of Cured Copolymers

| Polymer | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| Cured AAA polymer | --- | --- |

| Cured ABA-A copolymer | 40.2 | 3.1 |

| Cured ABA-O copolymer | Improved vs. AAA | Improved vs. AAA |

Data sourced from research on poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether) block copolymers. mdpi.com

Dithis compound derivatives are utilized in the synthesis of energetic polymers, which are materials that store a large amount of chemical energy that can be released. A notable example involves the [3+2] cycloaddition reaction between a diazide comonomer and a dithis compound comonomer, both containing explosophoric groups, to create energetic polymers with furazan (B8792606) and 1,2,3-triazole rings, along with a nitramine group in the polymer chain. researchgate.netmdpi.com

A specific dithis compound possessing nitramine units has been synthesized and characterized. mdpi.com This colorless solid was found to have an enthalpy of formation of +43.5 kJ/mol. researchgate.netmdpi.com The polymerization of this dithis compound with a corresponding diazide can be achieved by heating without the need for a solvent or catalyst. mdpi.com The resulting energetic polymer shows promise as a binder for energetic materials, potentially surpassing benchmark materials like nitrocellulose in certain properties. researchgate.net The inclusion of triazole cross-links has been shown to yield promising physical and mechanical properties in these networks. researchgate.net

The terminal alkyne groups of dithis compound are ideal for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org This reaction is highly efficient and allows for the straightforward functionalization of polymers under mild conditions. acs.org

This approach has been used to create well-defined functional polyethylene (B3416737) graft copolymers. acs.org Ethylene is copolymerized with 5-norbornene-2-methyl this compound (NMPE), which introduces alkyne groups along the polyethylene backbone. acs.org These alkyne groups can then be reacted with azido-terminated polymers, such as PEO–N3 and PS–N3, via CuAAC to form graft copolymers with high molecular weights and well-defined structures. acs.org

Click chemistry also enables the synthesis of polymers with complex architectures, such as star polymers. For instance, a cyclic polystyrene can be functionalized with an azide (B81097) group and then coupled with this compound or tripropargylamine (B1585275) to form 2- and 3-arm star polymers, respectively. researchgate.net This modular approach provided by click chemistry greatly expands the potential applications of the resulting polymers. rsc.org

The incorporation of this compound functionalities into benzoxazine (B1645224) monomers leads to polybenzoxazines with significantly enhanced thermal properties. researchgate.net The polymerization of benzoxazine monomers containing p-phenyl this compound groups results in thermosets with higher glass transition temperatures (Tg) and improved thermal stability compared to conventional polybenzoxazines. researchgate.netnih.gov

For example, polybenzoxazines derived from propargyl-containing monomers, PP-appe and PB-appe, exhibited Tg values approximately 100 °C and 140 °C higher, respectively, than their counterparts without propargyl groups. researchgate.net The storage moduli of these novel polybenzoxazines also remained constant up to temperatures about 100 °C higher than typical polybenzoxazines. researchgate.net This enhancement is attributed to the cross-linking reactions of the propargyl groups during thermal curing.

Table 2: Thermal Properties of Polybenzoxazines

| Polybenzoxazine | Tg (°C) |

|---|---|

| PP-a (without propargyl) | --- |

| PP-appe (with propargyl) | ~100 °C higher than PP-a |

| PB-a (without propargyl) | --- |

| PB-appe (with propargyl) | ~140 °C higher than PB-a |

Data based on studies of benzoxazine monomers containing p-phenyl this compound. researchgate.net

Functionalized Polymers via Click Chemistry Routes

Specialty Polymer Applications

The unique reactivity of dithis compound also lends itself to the creation of specialty polymers with specific high-performance characteristics.

This compound-based thermosets are gaining interest for their ability to form polymer networks with exceptional fire resistance. rsc.org These networks can exhibit very high glass transition temperatures (well above 300 °C) and significant char yields at high temperatures. rsc.orgacs.org

For instance, this compound networks derived from biosynthetic resveratrol have shown low melting points, high Tgs (from 358 °C to over 400 °C), and char yields at 1000 °C ranging from 54% to 66%. rsc.orgacs.orgfigshare.com The fire resistance of these networks, evaluated by microscale combustion calorimetry, revealed low heat release capacity (HRC) values, classifying them as non-ignitable or self-extinguishing materials. rsc.orgacs.org These properties make them suitable for applications in aerospace and other areas requiring high-temperature and fire-resistant materials. rsc.orgacs.org The thermal stability and fire resistance of these resveratrol-based resins represent a significant improvement over polymers derived from conventional petroleum-based bisphenols like bisphenol A. acs.org

Table 3: Properties of Resveratrol-Based this compound Networks

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 358 °C to >400 °C |

| Char Yield at 1000 °C | 54% - 66% |

| Heat Release Capacity (HRC) | 41 - 114 J g⁻¹ K⁻¹ |

Data from studies on resveratrol-based this compound monomers. rsc.orgacs.org

Applications in Coatings and Adhesives Research

Dithis compound and its derivatives are versatile building blocks in the synthesis of high-performance polymers for coatings and adhesives. chemimpex.com Their utility stems from the reactive propargyl groups, which can undergo thermal cross-linking to form robust, three-dimensional networks. rsc.orgrsc.org This characteristic makes them ideal for applications demanding high thermal stability, mechanical integrity, and strong adhesion. chemimpex.comrsc.org

Thermosetting polymers derived from dithis compound are frequently used in advanced coatings and adhesives. rsc.org The curing process, often a thermal treatment, initiates a researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) that forms a chromene, which then proceeds to cross-link into a durable thermoset network. rsc.orgrsc.org This cross-linked structure is fundamental to the performance of the final material, enhancing durability and adhesion. chemimpex.comlonroy.com A higher degree of cross-linking generally improves the bond strength between the adhesive or coating and the substrate by increasing the intermolecular adsorption forces. lonroy.com

Research into this compound-functionalized polymers has yielded materials with impressive properties suitable for demanding applications like insulative coatings for electronics. For instance, a this compound-functionalized poly(m-phenylene) (PE-PMP) was synthesized and, after curing, demonstrated a combination of high thermal stability, high modulus, and good mechanical properties. rsc.org The cured polymer film exhibited significant hardness and strong adhesion to silicon wafers, making it a candidate for microelectronic applications. rsc.org Such polymers can be superior to commercial epoxy and novolac resins in terms of glass transition temperature and modulus. rsc.org

The table below summarizes the properties of a cured this compound-functionalized polymer film, highlighting its suitability for high-performance coating applications. rsc.org

Table 1: Properties of Cured this compound-Functionalized Poly(m-phenylene) (PE-PMP) Film

| Property | Value |

|---|---|

| 5% Weight Loss Temperature (Td5, under N2) | 471 °C |

| Char Yield (at 1000 °C, under N2) | 67% |

| Glass Transition Temperature (Tg) | ~330 °C |

| Coefficient of Thermal Expansion (CTE, 30-300 °C) | 30.6 ppm °C⁻¹ |

| Storage Modulus (at 300 °C) | > 4.0 GPa |

| Hardness | 1.22 GPa |

| Young's Modulus | 9.44 GPa |

| Bonding Strength (to Silicon Wafer) | 0.78 GPa |

Data sourced from research on this compound-functionalized poly(m-phenylene). rsc.org

Role in Composite Materials Development (e.g., for Rocket Fuel Storage Tanks)

In the realm of composite materials, derivatives of dithis compound, such as Bisphenol A dithis compound, are crucial for creating advanced resin matrices. mdpi.com These resins are particularly investigated for applications where extreme thermal and mechanical resilience is required, most notably in the construction of composite liquid oxygen storage tanks for rockets. dntb.gov.uasciprofiles.comresearchgate.net

The combination of dithis compound and cyanate (B1221674) ester resins is advantageous because their different curing mechanisms can lead to the formation of an interpenetrating polymer network. mdpi.com This structure, where two polymers are physically entangled at a molecular level, improves the strength and performance of the final composite material. mdpi.com

Research has identified specific blends that exhibit superior performance. An equimolar blend of pre-polymerized Bisphenol A dithis compound with Bisphenol A dicyanate ester and Bisphenol E-type dicyanate ester demonstrated a strong balance of properties, making it a candidate for use in rocket liquid oxygen storage tanks. dntb.gov.uasciprofiles.com

Table 2: Mechanical and Thermal Properties of a Catalytically Cured Bisphenol A Dithis compound / Cyanate Ester Blend Resin

| Property | Value |

|---|---|

| Flexural Strength | 129.4 MPa |

| Flexural Modulus | 4.3 GPa |

| Impact Strength | 27.3 kJ·m⁻² |

Data sourced from research on composite resin matrix materials for rocket fuel storage tanks. dntb.gov.uasciprofiles.comresearchgate.net

Dipropargyl Ether As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Pharmaceuticals and Agrochemical Intermediates

Dipropargyl ether serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds, leveraging its reactive propargyl groups. smolecule.comchemimpex.com Its utility in pharmaceutical development is particularly notable, where it acts as an intermediate for the production of active pharmaceutical ingredients (APIs), including those used in anti-cancer and anti-inflammatory drugs. chemimpex.com

In the realm of agrochemicals, DPE and its derivatives are instrumental in the development of various compounds. For instance, propargyl-substituted pyrimidinone and triazolinone derivatives have demonstrated significant herbicidal activity. Examples include 5,6-dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone and its more potent analog, 5-ethyl-2-phenyl-3-propargyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, which has undergone extensive field testing in winter wheat. acs.org Similarly, 1-t-butyl-3-phenyl-4-propargyl-1,2,4-triazolin-5-one has also shown promising herbicidal properties. acs.org The ability of dithis compound to participate in cross-coupling reactions further enhances its applicability in synthesizing these complex organic structures for both pharmaceutical and agrochemical industries. smolecule.com

Preparation of Functionalized Organic Compounds

The bifunctional nature of dithis compound, owing to its two alkyne groups, makes it an excellent candidate for the preparation of a wide range of functionalized organic compounds, notably through "click chemistry" reactions. smolecule.com These reactions are highly efficient and selective, facilitating the synthesis of various functionalized polymers with desired properties. smolecule.com

A prominent application is the preparation of polyferrocenes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with compounds like 1,1'-bis(azidoethyl)ferrocene. smolecule.comfishersci.cacymitquimica.com This approach highlights DPE's role in constructing complex polymeric architectures. Furthermore, dithis compound can be utilized in the synthesis of cyclic polystyrene. fishersci.cacymitquimica.com Beyond click chemistry, the propargyl groups of DPE are amenable to nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups into target molecules. smolecule.com

Recent advancements include the synthesis of highly functionalized propargyl ethers through copper-catalyzed three-component reactions involving diazo compounds, alcohols, and ethynyl (B1212043) benziodoxole (EBX) reagents. nih.gov Another notable application is the synthesis of novel dipropargyl sugar derivatives, such as those derived from D-mannose, through Williamson etherification with propargyl bromide. aip.orgresearchgate.net Dithis compound also serves as a precursor for this compound-functionalized poly(m-phenylene) (PE-PMP), which, upon post-polymerization at high temperatures, transforms into a cross-linked network exhibiting enhanced thermostability, modulus, and glass transition temperature (Tg). rsc.org

Role in Supramolecular Chemistry and Macrocycle Construction (e.g., Calixarene (B151959) Assemblies)

Dithis compound plays a significant role in supramolecular chemistry, particularly in the construction of macrocyclic assemblies. Its alkyne functionalities are ideal for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction widely employed for linking molecular units. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

A key application involves the synthesis of biscalixarene assemblies from calix smolecule.comarene dipropargyl ethers and bis-azidomethylated azobenzene (B91143) or stilbene (B7821643) derivatives. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net This method yields bis(calixarenes) interconnected by triazole groups, forming complex multi(macrocycles) with unique receptor properties. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net However, a challenge in this one-step macrocyclization approach is the competition from the formation of larger macrocycles and polymeric/oligomeric byproducts. mdpi.comdntb.gov.uaresearchgate.net To address solubility and separation issues, calixarene dithis compound derivatives incorporating additional ester functionalities have been developed. mdpi.comresearchgate.net

Beyond calixarenes, dithis compound is also relevant in the synthesis of crown ethers with propargyl side arms, contributing to the diverse field of supramolecular chemistry. tandfonline.compageplace.de The versatility of click chemistry, facilitated by compounds like DPE, extends to the synthesis of other complex supramolecular architectures, including dendrimers, dendrons, rotaxanes, and catenanes. tcichemicals.com Furthermore, carbohydrate-derived building blocks containing this compound groups have been successfully employed in CuAAC reactions to construct novel sugar-embedded macrocycles. beilstein-journals.org Molecular rearrangements, such as the propargyl Claisen rearrangement of monothis compound of tripropylated p-H-calix smolecule.comarene, can lead to the formation of unusual macrocycles like calix mdpi.comarene nih.govchromene and homocalix mdpi.comarene nih.govbenzofuran. nih.gov

Stereoselective and Enantioselective Synthesis Applications

The unique reactivity of dithis compound and related propargyl ethers makes them valuable substrates in stereoselective and enantioselective synthesis, enabling the precise construction of complex molecular architectures with defined spatial arrangements.

One significant application is in the highly regio- and stereoselective hydrostannylation of propargyl ethers using dibutylchlorostannane and lithium chloride. This reaction yields γ-stannylated allyl ethers, which are versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions. researchgate.net In another approach, the intramolecular attack of a hydroxy group on an exo-biscobalthexacarbonyl propargylic cation facilitates the stereoselective formation of six- to nine-membered cyclic ethers, providing an iterative methodology for accessing ladder-like cyclic ethers. acs.org

Enantioselective transformations involving propargyl ethers have also been developed. A chiral iridium complex, formed in situ from [Ir(cod)Cl]₂ and (R)-H₈-BINAP, catalyzes the direct C-C coupling of simple propargyl ethers with primary alcohols. This process yields γ-hydroxy (Z)-enol silanes with high enantioselectivity and complete (Z)-stereoselectivity, proceeding via a novel 1,2-hydride shift mechanism. nih.govacs.org Similarly, copper(I)-catalyzed intramolecular alkylboration of propargyl ethers and amines is a regio- and stereoselective process, producing highly functionalized alkenylboronates containing heterocyclic rings, which serve as versatile synthetic intermediates. acs.org

Furthermore, propargyl silane (B1218182) precursors are utilized in intramolecular allylation strategies for the stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans, which can lead to allene-containing tetrahydropyrans. organic-chemistry.org The enantioselective synthesis of chiral propargyl alcohols can also be achieved through the direct addition of terminal alkynes to aldehydes, catalyzed by a cellulose-supported heterogeneous nanocopper catalyst, demonstrating high yields and excellent enantiospecificity. researchgate.net The synthesis of gem-difluoropropargyl vinyl ethers and their application in propargyl Claisen rearrangement allows for the formation of difluorodienone, difluoroallene, or trifluoro-pyran derivatives. acs.org

Computational and Theoretical Investigations of Dipropargyl Ether Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms involving propargyl ethers. For instance, DFT investigations have explored the azide-alkyne cycloaddition mechanism for dipropargyl ethers possessing nitramine units, such as 2-azido-4-propargylamino-6-propargyloxy-s-triazine researchgate.net. These studies predict that the regioselectivity of polycycloaddition reactions can increase with the number of propargylamino groups in the monomer structure, attributing this to the stabilization of the transition state leading to the 1,5-triazole regioisomer researchgate.net.